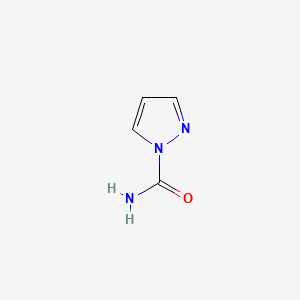
2-Pyrrolidinone, hydrazone
Descripción general
Descripción
2-Pyrrolidinone, hydrazone is a derivative of 2-pyrrolidinone, a five-membered lactam. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless liquid that is miscible with water and most organic solvents, making it highly versatile for different applications .
Métodos De Preparación
The synthesis of 2-pyrrolidinone, hydrazone typically involves the reaction of 2-pyrrolidinone with hydrazine or its derivatives. The process can be carried out under various conditions, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions . Industrial production methods often involve the catalytic or electrochemical reduction of succinimide, the carbonylation of allylamine, or the hydrogenation of succinonitrile under hydrolytic conditions .
Análisis De Reacciones Químicas
2-Pyrrolidinone, hydrazone undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce various reduced forms of the compound.
Major products formed from these reactions include pyrrolidine-2-carbaldehyde, carboxylic acids, and various substituted pyrrolidinone derivatives .
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, hydrazone has a wide range of scientific research applications:
Chemistry: It is used as a versatile intermediate in organic synthesis due to its rich reactivity.
Industry: The compound is used in the production of pharmaceuticals, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of 2-pyrrolidinone, hydrazone involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The compound’s structure allows it to interact with different proteins, influencing their activity and leading to various pharmacological effects .
Comparación Con Compuestos Similares
2-Pyrrolidinone, hydrazone is similar to other pyrrolidinone derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-diones. its unique structure, which includes a hydrazone moiety, gives it distinct properties and applications. Similar compounds include:
Pyrrolidin-2-one: Known for its use in pharmaceuticals and as a solvent.
Pyrrolidin-2,5-diones: Studied for their biological activities and synthetic applications.
Propiedades
IUPAC Name |
3,4-dihydro-2H-pyrrol-5-ylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3/c5-7-4-2-1-3-6-4/h1-3,5H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJIWGMIUQPPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512074 | |
| Record name | 5-Hydrazinyl-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93755-84-1 | |
| Record name | 5-Hydrazinyl-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-(4-Bromophenyl)benzo[d]oxazol-2-amine](/img/structure/B3058959.png)


![2-Methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B3058964.png)
